![molecular formula C13H17BrO2 B13179150 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane
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Overview
Description
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is an organic compound with the molecular formula C13H17BrO2. It is a derivative of oxolane, featuring both benzyloxy and bromomethyl functional groups. This compound is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane typically involves the bromination of 2-[(benzyloxy)methyl]oxolane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted oxolanes with various functional groups.
Oxidation: Formation of benzyloxy-derived aldehydes or carboxylic acids.
Reduction: Formation of 2-[(benzyloxy)methyl]oxolane.
Scientific Research Applications
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzyloxy group can participate in various oxidation and reduction reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzyl alcohol: Similar in structure but lacks the oxolane ring.
2-(Bromomethyl)tetrahydrofuran: Similar in structure but lacks the benzyloxy group.
Uniqueness
2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is unique due to the presence of both benzyloxy and bromomethyl groups attached to the oxolane ring. This combination of functional groups imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Biological Activity
The compound 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane , also referred to as (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane, is a synthetic organic compound characterized by its unique dioxolane ring structure and functional groups. Its potential biological activities have garnered interest in medicinal chemistry, particularly due to the presence of both bromomethyl and benzyloxy groups, which may enhance its reactivity and selectivity towards biological targets.
Chemical Structure
The structural formula of (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane can be represented as follows:
This indicates a complex arrangement that may influence its interactions with biological macromolecules.
Biological Activity Predictions
Using computational methods such as PASS (Prediction of Activity Spectra for Substances), researchers have predicted various pharmacological effects for this compound. The predictions suggest potential activities against several biological targets, including enzymes and receptors involved in metabolic pathways. Notably, the presence of the bromomethyl group is expected to contribute to its electrophilic properties, potentially facilitating interactions with nucleophilic sites on target proteins.
Interaction Studies
Research into the interactions of (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane with biological macromolecules has utilized techniques such as molecular docking and high-throughput screening. These studies aim to elucidate binding affinities with target proteins or enzymes, thereby identifying potential therapeutic targets and mechanisms of action.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane against structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Bromomethyl)-1,3-dioxolane | Dioxolane ring with a bromomethyl substituent | Lacks benzyloxy group; simpler structure |
4-Benzyloxymethyl-1,3-dioxolane | Dioxolane with benzyloxymethyl but no bromine | Does not have brominated functionality |
5-Bromo-2-methyldioxolane | Contains a methyl group instead of benzyloxy | Different substitution pattern affecting reactivity |
4-(Chloromethyl)-1,3-dioxolane | Chlorine instead of bromine | Different halogen may influence biological activity |
The combination of both bromine and benzyloxy groups in (E)-4-((Benzyloxy)methyl)-2-(bromomethyl)-1,3-dioxolane makes it particularly interesting for further research due to potential enhanced reactivity compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of compounds related to dioxolanes. For instance, a series of PNP inhibitors have shown promising results in terms of selectivity and potency against specific enzymes involved in metabolic processes. These findings underscore the importance of structural modifications in enhancing biological activity .
In vitro studies conducted on similar compounds have demonstrated significant antibacterial properties against various strains of bacteria, indicating that modifications in the molecular structure can lead to improved therapeutic profiles .
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C13H17BrO2/c14-10-13(7-4-8-16-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
BZFYPOZBRIMWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
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